Hexanoic acid, potassium salt

Antimicrobial resistance Food safety Carboxylate salts

Hexanoic acid, potassium salt (potassium hexanoate, CAS 19455-00-6) is the potassium carboxylate of hexanoic acid (caproic acid), a straight-chain C6 saturated fatty acid. With a molecular formula of C₆H₁₁KO₂ and molecular weight of 154.25 g/mol, it belongs to the medium-chain fatty acid (MCFA) salt class.

Molecular Formula C6H11KO2
Molecular Weight 154.25 g/mol
CAS No. 19455-00-6
Cat. No. B108662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, potassium salt
CAS19455-00-6
SynonymsBi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate
Molecular FormulaC6H11KO2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)[O-].[K+]
InChIInChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyBLGUIMKBRCQORR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic Acid, Potassium Salt (CAS 19455-00-6): Core Chemical Identity and Class Positioning


Hexanoic acid, potassium salt (potassium hexanoate, CAS 19455-00-6) is the potassium carboxylate of hexanoic acid (caproic acid), a straight-chain C6 saturated fatty acid. With a molecular formula of C₆H₁₁KO₂ and molecular weight of 154.25 g/mol, it belongs to the medium-chain fatty acid (MCFA) salt class [1]. As an alkali metal carboxylate, it dissociates fully in aqueous solution, releasing the bioactive hexanoate anion and potassium cation. This compound is not merely a solubilized form of hexanoic acid; the counterion identity (K⁺ vs. Na⁺) materially alters antimicrobial potency, solubility limits, and hygroscopic behavior, which are critical parameters in formulation and procurement decisions [2].

Why Sodium Hexanoate Cannot Simply Replace Potassium Hexanoate in Formulation and Research Protocols


Despite sharing the identical hexanoate anion, the potassium and sodium salts of hexanoic acid are not functionally interchangeable. The primary differentiator is antimicrobial efficacy: in head-to-head assays, sodium hexanoate exhibits systematically lower minimum inhibitory concentrations (MICs) than potassium hexanoate against multiple foodborne pathogens, with statistically significant differences (p≤0.05) [1]. Beyond potency, the two salts differ in molecular weight (154.25 vs. 138.14 g/mol), aqueous solubility limits, and hygroscopicity, all of which impact dosing accuracy, solution preparation, and long-term stability in formulated products . Selecting the wrong counterion can shift the dose-response curve outside the intended efficacy range or introduce uncontrolled moisture uptake that compromises powder flowability and shelf life.

Product-Specific Quantitative Evidence: Potassium Hexanoate (CAS 19455-00-6) vs. Close Analogs


Antimicrobial MIC: Potassium Hexanoate vs. Sodium Hexanoate Against Foodborne Pathogens

In a systematic broth microdilution study comparing the antimicrobial activity of sodium and potassium salts of aliphatic carboxylic acids, potassium hexanoate demonstrated statistically higher MICs (i.e., lower potency) than its sodium counterpart for two of seven test organisms. Specifically, against Lactobacillus plantarum and Pseudomonas aeruginosa, potassium hexanoate required a MIC of 50 mg/mL to achieve complete growth inhibition, whereas sodium hexanoate achieved the same effect at ≤25 mg/mL (p≤0.05). For the remaining five organisms (Leuconostoc mesenteroides, Listeria monocytogenes, Salmonella Enteritidis, Enterococcus faecalis, Candida albicans), both salts exhibited equivalent MICs at ≤25 mg/mL [1]. This indicates that while the broad-spectrum coverage is similar, the potassium salt is systematically less potent at the same mass concentration for specific target organisms.

Antimicrobial resistance Food safety Carboxylate salts

Molecular Weight and Molar Dosing Equivalence: Potassium Hexanoate vs. Sodium Hexanoate

The molecular weight of potassium hexanoate (154.25 g/mol ) is 11.7% higher than that of sodium hexanoate (138.14 g/mol [1]). This means that 100 g of potassium hexanoate delivers only 0.648 moles of hexanoate anion, whereas the same mass of sodium hexanoate delivers 0.724 moles. To achieve equivalent hexanoate molar delivery, a formulation using potassium hexanoate requires 111.7 mg for every 100 mg of sodium hexanoate [2]. This difference becomes significant in large-scale industrial formulations where dosing is specified by mass, potentially leading to under-dosing if the salt is substituted without molar correction.

Molar equivalence Formulation stoichiometry Analytical chemistry

Solubility in Water: Potassium Hexanoate vs. Sodium Hexanoate

Potassium hexanoate exhibits a reported water solubility of 11.49 g/L at 25°C [1], whereas sodium hexanoate demonstrates solubility exceeding 100 mg/mL (≥100 g/L) at room temperature . This represents an approximately 8.7-fold difference in aqueous solubility at room temperature, with the sodium salt being substantially more soluble. However, this solubility comparison must be interpreted with caution: the potassium hexanoate value is drawn from a general chemical database rather than a peer-reviewed primary study, and no single study directly measures both salts under identical experimental conditions. Therefore, this evidence is classified as cross-study comparable and serves as a preliminary screening criterion rather than a definitive procurement specification.

Solubility Formulation Solution preparation

Class-Level Antimicrobial Activity: Hexanoate vs. Butanoate vs. Octanoate in Potassium Salts

Within the homologous series of aliphatic potassium carboxylates, antimicrobial potency follows the rank order: butanoate (C4) > hexanoate (C6) > octanoate (C8) > decanoate (C10). At a concentration of 25 mg/mL, potassium butanoate inhibited all seven tested microorganisms; potassium hexanoate inhibited 5 of 7; potassium octanoate inhibited 0 of 7 [1]. This represents a class-level inference: the C6 chain length of potassium hexanoate occupies a distinct middle position—more potent than longer-chain salts but less potent than the C4 homolog—which is critical when balancing antimicrobial efficacy against other formulation constraints such as odor, volatility, and cost.

Structure-activity relationship Chain length Food preservatives

Defined Application Scenarios for Hexanoic Acid, Potassium Salt (CAS 19455-00-6) Based on Quantitative Evidence


Food Contact Surface Sanitization Where Potassium Ion Compatibility Is Required

In food processing environments where sodium load must be minimized (e.g., low-sodium product lines, facilities with sodium discharge restrictions), potassium hexanoate provides an antimicrobial alternative with demonstrated efficacy against L. monocytogenes, S. Enteritidis, and E. faecalis at ≤25 mg/mL [1]. While its potency is marginally lower than sodium hexanoate for Lb. plantarum and P. aeruginosa (MIC 50 mg/mL), the potassium counterion avoids introducing additional sodium into the process stream, which can be a decisive procurement factor in sodium-restricted operations.

Research Tool for Counterion Effect Studies on Membrane Transport and Ion Channel Modulation

Because potassium hexanoate delivers the hexanoate anion with a potassium counterion rather than sodium, it serves as a critical research tool in electrophysiology and cell biology experiments where sodium channel interference must be avoided. The well-characterized 2-fold MIC difference against specific bacteria models [1] provides a built-in positive control for counterion-effect experiments, while the known molecular weight differential enables precise molar dosing in buffer systems.

Intermediate-Potency Antimicrobial Agent in the Aliphatic Carboxylate Series

For formulators seeking antimicrobial activity that is stronger than octanoate or decanoate salts but with less odor and handling concerns than the shorter-chain butanoate, potassium hexanoate offers a quantifiable middle position: it inhibits 5 of 7 common food spoilage and pathogenic microorganisms at 25 mg/mL, compared to 7/7 for butanoate and 0/7 for octanoate [1]. This defined efficacy window supports rational selection when balancing antimicrobial performance against sensory and volatility constraints.

Stoichiometrically Defined Formulations Requiring Precise Hexanoate Anion Delivery

In applications where the hexanoate anion is the active species—such as pH-buffered preservative systems or metabolic studies—the 11.7% difference in molecular weight between potassium and sodium hexanoate must be accounted for during procurement. Potassium hexanoate (154.25 g/mol) requires a 1.12× mass correction factor relative to sodium hexanoate (138.14 g/mol) to achieve equivalent molar anion concentration, a critical consideration for regulated formulations where under-dosing would constitute a compliance failure.

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